Product packaging for Boc-Met(O2)-OH(Cat. No.:CAS No. 60280-45-7)

Boc-Met(O2)-OH

Cat. No.: B558267
CAS No.: 60280-45-7
M. Wt: 281,33 g/mole
InChI Key: CPGDRHNBSOQFMF-ZETCQYMHSA-N
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Description

Contextualizing Boc-Met(O2)-OH within Methionine Derivatives Research

Methionine, one of the two sulfur-containing proteinogenic amino acids, is distinguished by the presence of a thioether group in its side chain. This functional group is particularly susceptible to oxidation, a characteristic that is both a challenge and an opportunity in chemical and biological research. The oxidation of methionine typically proceeds in two stages: the initial formation of methionine sulfoxide (B87167) (Met(O)), which is a reversible process in biological systems, followed by a second, irreversible oxidation to methionine sulfone (Met(O2)) iris-biotech.de.

This compound is the N-terminally protected form of L-methionine sulfone. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, valued for its stability under a variety of reaction conditions and its facile removal under acidic conditions. By combining the Boc protecting group with the methionine sulfone moiety, this compound serves as a stable building block for the incorporation of this irreversibly oxidized amino acid residue into peptide chains.

The study of methionine derivatives is driven by the need to understand and control the effects of methionine oxidation in biological systems and during chemical synthesis. The oxidation of methionine residues in proteins can significantly alter their structure, stability, and biological function iris-biotech.de. Consequently, the availability of well-defined methionine derivatives like this compound is essential for researchers investigating the consequences of oxidative stress on proteins and for the synthesis of peptides where the oxidation state of methionine is a critical variable.

Significance of this compound in Contemporary Organic and Peptide Synthesis

The significance of this compound in modern organic and peptide synthesis is multifaceted. In the realm of solid-phase peptide synthesis (SPPS), the oxidation of methionine residues can be an undesirable side reaction, leading to a heterogeneous mixture of products that are difficult to separate and characterize. The use of this compound provides a strategic solution to this problem by allowing for the direct incorporation of the fully oxidized methionine residue at a specific position in the peptide sequence. This approach ensures the homogeneity of the final product with respect to the oxidation state of the methionine residue.

Furthermore, the deliberate incorporation of methionine sulfone into peptides can be advantageous. The sulfone group is more polar than the parent thioether, which can enhance the solubility of the resulting peptide. This is particularly beneficial in the synthesis of hydrophobic and aggregation-prone peptides, such as the amyloid-beta (Aβ) peptides implicated in Alzheimer's disease researchgate.netteknoscienze.comfrontiersin.org. By replacing one or more methionine residues with methionine sulfone, researchers can mitigate the synthetic challenges associated with peptide aggregation, thereby improving synthesis yields and facilitating purification d-nb.infonih.govresearchgate.net.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis, namely Boc/Bzl chemistry acs.org. The Boc group's sensitivity to acid allows for its selective removal without affecting the more acid-stable side-chain protecting groups. This orthogonality is fundamental to the stepwise assembly of peptides on a solid support.

Evolution of Research on Protected Amino Acids and Sulfone Derivatives

The development of protected amino acids has been a pivotal advancement in the field of peptide synthesis. The concept of protecting reactive functional groups to prevent unwanted side reactions was introduced in the early 20th century, but it was the development of the tert-butoxycarbonyl (Boc) group by Carpino in 1957 that revolutionized the field nbinno.com. The Boc group, in conjunction with Merrifield's invention of solid-phase peptide synthesis, enabled the routine synthesis of complex peptides.

The study of sulfone derivatives in the context of peptides and proteins has evolved from an initial focus on understanding the consequences of irreversible oxidation to a more strategic use of these modifications. Initially, the formation of methionine sulfone was primarily viewed as a marker of severe oxidative stress. However, as synthetic methodologies have become more sophisticated, researchers have begun to explore the deliberate incorporation of sulfone-containing amino acids to modulate the physicochemical properties of peptides.

The synthesis of peptides containing sulfone derivatives has been facilitated by the availability of building blocks like this compound. These reagents allow for the precise placement of the sulfone moiety within a peptide sequence, enabling detailed structure-activity relationship studies. The broader field of sulfone chemistry has also seen significant advances, with the development of new methods for the synthesis of sulfones and their incorporation into a variety of organic molecules.

Overview of Key Academic Research Trajectories for this compound

The academic research trajectories for this compound are primarily centered on its application in peptide chemistry and the study of protein oxidation. Key areas of investigation include:

Synthesis of Aggregation-Prone Peptides: A major research focus is the use of this compound in the synthesis of peptides that are prone to aggregation, such as amyloid-beta peptides researchgate.netteknoscienze.comfrontiersin.org. The increased polarity of the methionine sulfone residue can disrupt the hydrophobic interactions that drive aggregation, leading to improved synthesis outcomes.

Investigation of Oxidative Stress: Researchers utilize this compound to create peptide models that mimic the effects of irreversible methionine oxidation. These models are invaluable for studying how oxidative damage to proteins can lead to changes in their structure, function, and interactions with other biomolecules.

Development of Novel Peptide Therapeutics: The incorporation of non-natural amino acids, including oxidized derivatives, is a common strategy in the development of peptide-based drugs. The unique properties of methionine sulfone, such as its increased polarity and resistance to further oxidation, can be exploited to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.

Probing Enzyme-Substrate Interactions: The substitution of a natural methionine residue with methionine sulfone can be used to probe the active sites of enzymes and receptors. The altered size, polarity, and hydrogen bonding capacity of the sulfone-containing side chain can provide insights into the specific interactions that govern molecular recognition.

Physicochemical Properties of this compound and Related Compounds

Below is a data table summarizing the key physicochemical properties of this compound and its related compounds, Boc-Met-OH and Methionine sulfone.

PropertyThis compoundBoc-Met-OHMethionine sulfone
CAS Number 60280-45-7 iris-biotech.descbt.comivychem.combldpharm.comaksci.com2488-15-5 nih.govchemicalbook.com7314-32-1 nih.gov
Molecular Formula C10H19NO6S iris-biotech.descbt.comC10H19NO4S nih.govC5H11NO4S nih.gov
Molecular Weight 281.33 g/mol iris-biotech.descbt.comaksci.com249.33 g/mol nih.gov181.21 g/mol nih.gov
Appearance White to off-white powderWhite to off-white powderWhite solid
Storage Temperature 2-8°C iris-biotech.deRoom Temperature chemicalbook.comRoom Temperature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO6S B558267 Boc-Met(O2)-OH CAS No. 60280-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDRHNBSOQFMF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426913
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60280-45-7
Record name Boc-Met(O2)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Applications of Boc Met O2 Oh in Peptide and Protein Chemistry

Peptide Ligation and Assembly with Boc-Met(O2)-OH Containing Fragments

Peptide ligation techniques are crucial for the synthesis of large and complex peptides or proteins by joining smaller, synthetically manageable fragments. The presence of modified residues like methionine sulfone can influence the efficiency and feasibility of these ligation strategies.

Chemoselective Ligation Strategies

Chemoselective ligation relies on the specific reactivity of functional groups present in the peptide fragments, ensuring that the coupling occurs precisely at the desired site without unwanted side reactions. While direct ligation strategies specifically using methionine sulfone as a reactive handle are less common than those employing cysteine, methods for chemoselective modification of methionine residues have been developed. These often involve targeting the thioether sulfur atom. For instance, redox-activated reagents like oxaziridines can react with methionine residues to form sulfimides, enabling bioconjugation acs.orgosti.gov. Similarly, diazoester iodonium (B1229267) salts can add to methionine, forming sulfonium (B1226848) adducts acs.org.

The presence of a methionine sulfone residue, however, represents a more oxidized and generally irreversible state of methionine. Unlike the thioether of native methionine or the sulfoxide (B87167), the sulfone group is significantly less nucleophilic and less prone to undergo typical sulfur-based ligation chemistries. Therefore, peptides containing methionine sulfone are less likely to be used as direct ligation partners through sulfur-based reactions. Instead, the introduction of methionine sulfone might be a consequence of oxidative stress during synthesis or a deliberate modification to probe specific properties, rather than a primary strategy for creating peptide bonds via the sulfur atom itself.

Native Chemical Ligation and Related Techniques

Native Chemical Ligation (NCL) is a powerful method for synthesizing peptides and proteins by joining peptide fragments, typically a C-terminal peptide thioester and an N-terminal cysteine-containing peptide, to form a native peptide bond ethz.chnih.gov. The compatibility of modified amino acids with NCL is critical.

Methionine sulfoxide (Met(O)), a less oxidized form of methionine, has been explored in the context of NCL. Specifically, Met(O) has been used in the preparation and handling of peptide thioesters. It can serve as a protecting group for the thioether, which can then be reduced back to methionine after the ligation step using reagents like NH4I/Me2S researchgate.netbiotage.com. This suggests that Met(O) can be compatible with NCL precursor chemistry.

Investigating the Conformational and Functional Impact of Methionine Sulfone in Peptides

The oxidation of methionine to methionine sulfoxide and further to methionine sulfone significantly alters the chemical properties of the side chain, impacting peptide structure, stability, and biological activity.

Structural Implications of Met(O2) Residues within Peptide Sequences

The methionine sulfone residue introduces a polar sulfonyl group, which is more hydrophilic than the native thioether but less so than the sulfoxide. This modification can lead to notable changes in peptide conformation.

Studies employing circular dichroism (CD) spectroscopy have demonstrated that the oxidation of methionine residues in peptides can induce significant alterations in secondary structure. For instance, a peptide rich in methionine residues, when oxidized to the sulfone state (M°°), exhibited a conformational transition from an α-helical structure to a β-strand conformation. This change was attributed to the altered hydrophilic-lipophilic balance and the specific positioning of the oxidized residues within the peptide sequence wisc.eduacs.org. The sulfone form behaves similarly to the sulfoxide form in this regard, suggesting that the introduction of polarity at the sulfur atom, regardless of the exact oxidation state (sulfoxide vs. sulfone), can drive structural changes.

Table 1: Structural Impact of Methionine Oxidation State on Peptide Conformation

Oxidation StateDominant Secondary StructureSupporting Evidence
Methionine (Met)α-helix (in designed peptides)CD spectroscopy wisc.eduacs.org
Methionine Sulfoxide (Met(O))β-strand (in designed peptides)CD spectroscopy wisc.eduacs.org
Methionine Sulfone (Met(O2))β-strand (in designed peptides)CD spectroscopy wisc.eduacs.org

Influence of Met(O2) on Peptide Bioactivity and Stability

The oxidation of methionine residues, including to the sulfone state, can profoundly impact a peptide's biological activity and stability.

Bioactivity Modulation: The presence of oxidized methionine residues has been linked to altered biological activity in various proteins and peptides. For example, methionine oxidation in calmodulin has been shown to inhibit its ability to activate the plasma membrane Ca2+-ATPase pnas.org. In the context of enzyme-substrate interactions, methionine sulfone has been shown to significantly increase the affinity of peptides for enzymes like Human Neutrophil Elastase (HNE), leading to enhanced catalytic rates researchgate.net. Conversely, in an anti-inflammatory assay, methionine itself was the most active compound, with both methionine sulfoxide and sulfone showing reduced activity, suggesting that the specific oxidation state can dictate bioactivity researchgate.net. Furthermore, methionine oxidation in beta-amyloid peptides has been hypothesized to decrease aggregation and toxicity, potentially influencing the progression of Alzheimer's disease teknoscienze.comresearchgate.net.

Table 2: Impact of Methionine Sulfone on Peptide Bioactivity and Function

Peptide/Protein SystemModificationObserved Effect on Bioactivity/FunctionKey Finding/MechanismReference
CalmodulinMet oxidationInhibition of Ca2+-ATPase activationAlters protein function pnas.org
Peptides (general)Met(O2) incorporationIncreased affinity for HNE; enhanced catalysisAltered enzyme-substrate interaction researchgate.net
Anti-inflammatory assayMet(O2) vs. MetReduced anti-inflammatory activityOxidation state impacts activity researchgate.net
Beta-amyloid (1-40)Met oxidationPotential decrease in aggregation and toxicityModulates aggregation propensities teknoscienze.comresearchgate.net
Protein subunitMet oxidation (to sulfone)Affects complex formation and stabilityAltered structural integrity ibaraki.ac.jp

Boc Met O2 Oh in Medicinal Chemistry and Biochemical Research

Therapeutic Potential of Compounds Derived from Boc-Met(O2)-OH

The incorporation of methionine sulfone (Met(O2)) into peptide sequences, often utilizing the protected derivative this compound as a building block, offers significant advantages in medicinal chemistry and drug development. This modification can profoundly influence a peptide's pharmacokinetic and pharmacodynamic properties, leading to enhanced stability, altered receptor interactions, and improved therapeutic efficacy. Research efforts have focused on leveraging these benefits for both therapeutic drug discovery and the development of advanced diagnostic agents.

The strategic inclusion of methionine sulfone (Met(O2)) into peptide sequences is a key strategy in drug discovery to overcome the inherent limitations of native peptides, such as their susceptibility to enzymatic degradation and rapid clearance from circulation. Met(O2) incorporation can impart increased proteolytic stability, leading to longer in vivo half-lives and improved bioavailability rsc.orgichtj.waw.placs.org. This modification can also influence peptide conformation and receptor binding affinity, potentially enhancing therapeutic potency or selectivity.

Table 1: Met(O2)-Containing Peptides in Drug Discovery Efforts

Peptide Analogue / ClassKey ModificationPrimary Target(s)Reported Therapeutic Benefit(s)Research Focus
DOTA-[Thi⁸, Met(O2)¹¹]-SPMet(O2) at position 11NK1 ReceptorIncreased lipophilicity, enhanced in vivo half-life, improved proteolytic stability, maintained high receptor affinityGlioblastoma treatment, targeted therapy
ROS-responsive peptidesMethionine oxidation (MetO/Met(O2))General cellular antioxidant pathwaysROS scavenging, cell protection, potential for hydrogel-based therapiesBiomaterials, antioxidant delivery

Table 2: Met(O2)-Containing Peptides in Diagnostic Agent Development

Peptide AgentKey ModificationTargetRadiolabel(s)Imaging ModalityDiagnostic ApplicationReference
DOTA-[Thi⁸, Met(O2)¹¹]-SPMet(O2) at position 11NK1 Receptor⁶⁸Ga, ²¹³BiPET, SPECTGlioblastoma imaging, theranostics nih.govsnmjournals.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Boc Met O2 Oh and Its Derivatives

Mass Spectrometry (MS) Applications for Boc-Met(O2)-OH Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of organic compounds like this compound. It is instrumental in confirming the successful synthesis and identifying potential impurities or degradation products. Electrospray ionization (ESI) is a commonly employed ionization method for this compound, typically yielding protonated ([M+H]+) or sodiated ([M+Na]+) molecular ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound. This accuracy is critical for unambiguously confirming the molecular formula (C11H19NO6S) and distinguishing it from isobaric compounds that might possess similar nominal masses. By comparing the experimentally determined exact mass with the theoretically calculated mass for the proposed structure, researchers can confidently elucidate and verify the compound's identity. For example, a precise mass measurement can confirm the presence of the sulfone group and the Boc protecting group.

Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions from the initial mass spectrum and analyzing the resulting fragment ions. This technique provides crucial structural information by revealing characteristic fragmentation patterns unique to this compound. Common fragmentation pathways include the loss of the tert-butoxycarbonyl (Boc) group, the cleavage of the Cα-Cβ bond, or the loss of SO2, which is characteristic of the sulfone moiety. Analyzing these fragments helps to confirm the connectivity of atoms within the molecule and the integrity of the functional groups, thereby supporting structural elucidation.

Table 1: Mass Spectrometry Characterization of this compound

TechniqueIonization MethodExpected Molecular Ion(s)Characteristic Fragments (m/z)Primary Application
High-Resolution MS (HRMS)ESI[M+H]+, [M+Na]+(Calculated based on elemental composition)Elemental composition confirmation, structural verification
Tandem MS (MS/MS)ESI[M+H]+Loss of Boc (C5H9O2), Loss of SO2, fragments of the amino acid backboneFragmentation pathway analysis, structural elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural characterization of organic molecules. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within this compound.

NMR spectroscopy, particularly techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to investigate the solution-state conformations of this compound. NOESY experiments reveal through-space proximity between protons, offering insights into the molecule's spatial arrangement and preferred conformations. Furthermore, proton-proton coupling constants (J-values) in ¹H NMR spectra can provide information about dihedral angles, contributing to a more comprehensive understanding of the molecule's three-dimensional structure in solution.

Isotopic labeling is a powerful strategy to enhance NMR spectral resolution and facilitate signal assignment for complex molecules. For this compound, incorporating isotopes such as ¹³C into specific positions (e.g., the Boc carbonyl, the methyl group, or the alpha-carbon) can simplify crowded ¹³C NMR spectra and confirm assignments by observing characteristic chemical shifts and couplings. Similarly, ¹⁵N labeling of the amine nitrogen or ¹⁷O/¹⁸O labeling of the sulfone oxygens can provide valuable information about the electronic environment and dynamics of these functional groups, aiding in detailed structural and mechanistic studies.

Table 2: ¹H NMR Spectroscopic Insights for this compound

Proton TypeExpected Chemical Shift (ppm)Typical Splitting PatternNotes
Boc (tert-butyl methyl)1.40 – 1.50SingletCharacteristic signal for the tert-butyl group of the Boc moiety.
Boc (tert-butyl methyl)~1.45SingletSpecifically refers to the methyl protons of the tert-butyl group.
Alpha-proton (Hα)4.50 – 4.80Doublet of doubletsCoupled to Hβ, and its splitting reflects the Hβ coupling.
Beta-protons (Hβ)2.00 – 2.40MultipletComplex splitting due to coupling with Hα and Hγ protons.
Methyl-sulfone (Hγ)2.60 – 3.00Doublet of doubletsCoupled to Hβ protons, often appearing as a doublet of doublets.
Carboxylic Acid (OH)Variable (e.g., 10-12)Singlet (exchangeable)Highly dependent on solvent, concentration, and temperature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are vital for evaluating the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for assessing purity. RP-HPLC typically employs C18 stationary phases with mobile phases consisting of gradients of acetonitrile (B52724) or methanol (B129727) mixed with water, often with a small addition of an acid (e.g., trifluoroacetic acid) or buffer. The purity is quantitatively determined by analyzing the area percentage of the target compound's peak relative to the total peak area detected, usually via UV or MS detection. Preparative HPLC can also be utilized to purify larger quantities of this compound, ensuring high purity standards for subsequent applications. Other chromatographic methods, such as Thin-Layer Chromatography (TLC), can be used for rapid qualitative assessment of reaction progress and purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acids and their derivatives, including this compound. Its ability to separate complex mixtures based on differential partitioning between a stationary phase and a mobile phase makes it ideal for assessing purity and identifying related substances.

Methodological Considerations: Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of Boc-protected amino acids. This typically involves using a non-polar stationary phase, such as C18 (octadecylsilane), and a mobile phase consisting of a mixture of water and an organic solvent, like acetonitrile or methanol. The addition of modifiers, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and solubility by suppressing ionization and reducing interactions with residual silanol (B1196071) groups on the stationary phase yamaguchi-u.ac.jprsc.orgresearchgate.netrsc.org.

For this compound, RP-HPLC methods are developed to achieve baseline separation from starting materials, intermediates, and potential degradation products. The sulfoxide (B87167) group in this compound can influence its chromatographic behavior compared to unmodified methionine. Detection is typically performed using UV absorbance, as the carbamate (B1207046) (Boc) and carboxylic acid functionalities provide some chromophoric properties, though often at lower wavelengths (e.g., 210-220 nm) yamaguchi-u.ac.jpmdpi.commdpi.com.

While direct chiral separation of this compound is not explicitly detailed in the provided literature for its general analysis, HPLC methods utilizing chiral stationary phases (CSPs) are well-established for determining the enantiomeric purity of other N-protected amino acids tandfonline.comphenomenex.comsigmaaldrich.comwindows.netbocsci.com. These methods often employ polysaccharide-based or macrocyclic glycopeptide-based CSPs with polar organic or reversed-phase modes.

Typical HPLC Parameters for Related Compounds:

ParameterTypical Specification/RangeReference(s)
Stationary Phase C18 (e.g., ODS-Hypersil, XTerra® MS C18, Phenomenex Luna C18(2)) yamaguchi-u.ac.jprsc.orgrsc.orgmdpi.comtandfonline.comwindows.net
Mobile Phase Acetonitrile/Water mixtures with TFA (e.g., 0.1% TFA) yamaguchi-u.ac.jprsc.orgresearchgate.netrsc.orgwindows.net
Detection UV absorbance (e.g., 210-220 nm) yamaguchi-u.ac.jpmdpi.commdpi.com
Purity Assay Typically >98.0% or >99.0% (HPLC) for Boc-L-methionine sulfoxide chemimpex.com
Flow Rate 0.5 - 1.0 mL/min yamaguchi-u.ac.jprsc.orgmdpi.com
Column Temperature 25-46 °C yamaguchi-u.ac.jprsc.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating volatile and thermally stable compounds. However, amino acids, including this compound, are typically polar, non-volatile, and can decompose at the high temperatures required for GC. Therefore, derivatization is essential to convert them into volatile, stable derivatives suitable for GC analysis.

Derivatization Strategies: The primary goal of derivatization for GC is to replace polar functional groups (like the carboxylic acid and amine in amino acids) with less polar, more volatile moieties. Common derivatization methods for amino acids include:

Silylation: This involves reacting the amino acid with silylating agents to replace active hydrogens (e.g., on -COOH, -NH2, -OH, -SH groups) with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. Widely used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) thermofisher.comwvu.edutcichemicals.comresearchgate.netsigmaaldrich.com. MTBSTFA is noted for forming more stable and less moisture-sensitive derivatives compared to BSTFA sigmaaldrich.com. Specifically for methionine sulfoxide, MTBSTFA has been used to form tert-butyldimethylsilyl derivatives for GC-MS analysis sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net.

Esterification followed by Acylation: This two-step process typically involves esterifying the carboxylic acid group (e.g., with methanol or ethanol) and then acylating the amine group (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride) wvu.eduscribd.comnih.govnih.govresearchgate.netcapes.gov.br. These methods enhance volatility and can improve detector response.

Application to this compound: For this compound, derivatization would aim to esterify the carboxylic acid and potentially silylate the amine (though the Boc group itself is relatively stable) or modify other reactive sites if present. The sulfoxide group might also influence the derivatization or chromatographic behavior. Studies have shown that silylation with MTBSTFA is effective for determining methionine sulfoxide in biological samples using GC-MS nih.govsigmaaldrich.comresearchgate.net. The resulting silylated derivatives are then analyzed using GC columns like the Thermo Scientific TRACE TR-5 (a 5% phenyl methylpolysiloxane column) thermofisher.com.

Common GC Derivatization Reagents for Amino Acids:

Derivatization ReagentType of DerivatizationTarget Functional Groups ModifiedCommon GC Column TypeDetection MethodReferences
N-methyl-N–(trimethylsilyl)trifluoroacetamide (MSTFA)Silylation-OH, -NH2, -COOH, -SH5% Phenyl MethylpolysiloxaneFID, MS thermofisher.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation-OH, -NH2, -COOH, -SHVariousMS wvu.edutcichemicals.comresearchgate.netsigmaaldrich.comrsc.org
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Silylation-OH, -NH2, -COOH, -SHVariousMS sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.comresearchgate.netcapes.gov.br
Alkyl Chloroformates (e.g., Ethylchloroformate, Isobutyl chloroformate)Esterification/Acylation-COOH (esterification), -NH2 (acylation)VariousMS, FID wvu.eduscribd.comnih.govnih.govresearchgate.netcapes.gov.br
Pentafluoropropionic Anhydride (PFPA)Acylation-NH2, -OH (after esterification of -COOH)VariousMS nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on Boc Met O2 Oh

Docking and Molecular Modeling Studies of Met(O2)-Containing Peptides with Biological Targets

Ligand-Receptor Binding Affinity Prediction

The prediction of how the incorporation of Met(O2) will affect a peptide's binding affinity for its receptor is a key area of computational investigation. The sulfone group, with its two oxygen atoms, can act as a hydrogen bond acceptor, potentially forming new or stronger interactions within a receptor's binding pocket.

Quantum mechanical calculations have been employed to understand the fundamental noncovalent interactions between methionine sulfone and aromatic amino acid residues, which are common components of receptor binding sites. In one study, the binding energies of dimethyl sulfone (Me2SO2), a model for the Met(O2) side chain, with various aromatic counterparts were calculated. These calculations revealed that gas-phase interactions are significantly stabilized upon oxidation of the sulfur atom, with binding energies ranging from -3.4 to -11.9 kcal/mol. researchgate.net This enhanced stability is attributed to robust hydrogen bonding involving the sulfone oxygens. researchgate.net

Table 1: Calculated Gas-Phase Binding Energies of Me2SO2 with Aromatic Models

Aromatic Model Binding Energy (kcal/mol)
Benzene -3.4
Toluene (B28343) -4.0
Phenol -7.2
4-methylphenol -7.8
Imidazole -8.1
4-methylimidazole -8.8
Indole -8.7
3-methylindole -9.2

Data sourced from ab initio quantum mechanical calculations at the MP2(full)/6-311++G(d,p) level of theory. researchgate.net

Experimental and computational studies on tetrapeptide substrates have provided direct evidence of the influence of Met(O2) on enzyme-ligand interactions. Research on Human Neutrophil Elastase (HNE) demonstrated a strong preference for substrates containing a methionine sulfone residue at the P3 position. nih.gov The catalytic efficiency (kcat/Km) of these peptides was significantly higher than those with other amino acids at this position, indicating a tighter binding and/or a more favorable orientation for catalysis.

Table 2: Kinetic Parameters of HNE with Tetrapeptide Substrates

Peptide Substrate (Ac-X-Ala-Val-pNA) kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹)
Ac-Arg-Met(O2)-Ala-Val-pNA 1.2 0.08 15000
Ac-Ala-Met(O2)-Ala-Val-pNA 0.8 0.12 6667
Ac-Val-Met(O2)-Ala-Val-pNA 0.5 0.10 5000

Data represents a selection of results from a broader study on HNE substrate specificity. nih.gov

These findings underscore the potential of using Boc-Met(O2)-OH in peptide synthesis to enhance binding affinity. Computational models can predict these effects; for instance, molecular docking and dynamics simulations can reveal how the sulfone group orients within a binding pocket and the specific hydrogen bonds it forms. nih.gov

Rational Design of Met(O2)-Modified Peptides

The rational design of peptides involves the strategic selection and modification of amino acids to achieve a desired structure and function. nih.govresearchgate.net The unique properties of methionine sulfone make it an attractive candidate for incorporation into rationally designed peptides, particularly for modulating receptor interactions or improving solubility.

Computational approaches are integral to this design process. nih.gov By starting with a known peptide-receptor complex structure, in silico mutagenesis can be performed where a native methionine is replaced with Met(O2). Subsequent molecular dynamics simulations and free energy calculations can then predict the consequences of this modification on the peptide's conformation and its binding energy to the receptor.

For example, studies on the β-amyloid peptide have considered methionine oxidation as a factor that could influence its aggregation and toxicity. researchgate.netteknoscienze.com While these studies often focus on the sulfoxide (B87167), the irreversible nature of the sulfone modification makes it a point of interest for designing peptides with stable, altered properties. researchgate.netteknoscienze.com The increased hydrophilicity of Met(O2) compared to Met can be leveraged in peptide design to reduce aggregation propensity or to enhance solubility, which are common challenges in peptide-based therapeutics.

The process for the rational design of a Met(O2)-modified peptide would typically follow these computational steps:

Target Identification: A peptide-receptor system of interest is chosen.

Structural Analysis: The 3D structure of the complex is obtained, either through experimental methods like X-ray crystallography or through homology modeling.

In Silico Modification: A methionine residue in the peptide is computationally mutated to methionine sulfone. This involves using a library of modified amino acid residues, for which parameters compatible with standard molecular mechanics force fields have been developed.

Molecular Dynamics (MD) Simulations: The modified peptide-receptor complex is subjected to MD simulations to observe how the structure equilibrates and to analyze the new interaction patterns.

Binding Free Energy Calculations: Methods such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or alchemical free energy calculations are used to predict the change in binding affinity resulting from the Met-to-Met(O2) substitution. mdpi.com

While specific examples detailing the entire rational design process starting from this compound are not prevalent in the literature, the foundational computational techniques and the demonstrated impact of Met(O2) on peptide interactions provide a clear roadmap for its application in designing novel peptides with tailored binding characteristics.

Future Directions and Emerging Research Areas for Boc Met O2 Oh

Integration of Boc-Met(O2)-OH in Advanced Materials Science

The incorporation of this compound into polymers and other materials is a promising avenue for creating novel, stimuli-responsive systems. The high polarity and hydrogen bonding capabilities of the sulfone group can significantly influence the physical and chemical properties of materials.

Stimuli-Responsive Polymers:

One of the key emerging areas is the development of "smart" materials that respond to specific environmental cues. While much of the current research focuses on the reversible oxidation of methionine to methionine sulfoxide (B87167) for creating redox-responsive materials, the irreversible nature of methionine sulfone offers a different paradigm. nih.govacs.org Polymers incorporating this compound could be designed to have specific solubility profiles or to undergo conformational changes in response to changes in solvent polarity or temperature. For instance, a block copolymer containing a poly(methionine sulfone) segment could exhibit unique self-assembly behavior in aqueous solutions, forming micelles or vesicles with distinct hydrophilic-lipophilic balances.

A study on the synthesis of polymers containing methionine sulfone residues demonstrated their potential as corrosion inhibitors for mild steel. electrochemsci.org This suggests that materials derived from this compound could possess protective properties, opening up applications in coatings and material preservation.

Research Findings on Methionine-Based Responsive Materials:

Material TypeStimulusResponsePotential Application
Methionine-containing hydrogelsH2O2Gel-to-sol transitionDrug delivery, tissue engineering nih.govacs.org
Poly(methionine sulfone)-Altered solubility and helicityBiocompatible materials acs.org
Methionine-based block copolymerspH and oxidationMicelle formation/disassemblyDrug delivery nanocarriers researchgate.net

This table summarizes the responsiveness of materials containing methionine in its various oxidation states, highlighting the potential for this compound in creating permanently modified, stable materials.

Applications in Bioconjugation and Chemical Biology

In the realm of chemical biology, the precise modification of proteins is crucial for understanding their function and for developing new therapeutics. While bioconjugation strategies often target reactive amino acid side chains like cysteine and lysine, methionine has emerged as a valuable alternative due to its low natural abundance and unique reactivity. nih.gov

The introduction of this compound into peptides and proteins offers a way to install a stable, polar, and non-reducible functional group. This can be particularly useful for:

Modulating Protein-Protein Interactions: The sulfone group can alter the local electrostatic and steric environment, potentially influencing how a protein interacts with its binding partners. researchgate.netresearchgate.net

Enhancing Enzyme Recognition: Research has shown that human neutrophil elastase, a key enzyme in the immune response, exhibits a specific preference for substrates containing methionine sulfone. nih.govmdpi.com Incorporating this compound into peptide-based inhibitors or probes could lead to more potent and selective modulators of this and other enzymes.

Improving Peptide Stability: The sulfone group is resistant to further oxidation and enzymatic degradation, which could enhance the in vivo stability of therapeutic peptides.

The synthesis of peptides containing methionine sulfone is achievable through solid-phase peptide synthesis (SPPS), where this compound can be used as a building block. researchgate.netresearchgate.netteknoscienze.com This allows for the precise placement of the sulfone moiety within a peptide sequence.

Development of Novel Analytical Probes Utilizing this compound

The development of sensitive and selective analytical probes is essential for detecting and quantifying biologically important molecules. While fluorescent sensors for methionine sulfoxide have been developed to monitor oxidative stress, the unique properties of methionine sulfone suggest its potential as a recognition element in novel probe designs. nih.govnih.gov

The high polarity and hydrogen bond accepting capacity of the sulfone group could be exploited to design probes that bind to specific biological targets. For example, a fluorescent probe incorporating a methionine sulfone moiety could be developed to target enzymes that specifically recognize this oxidized form of methionine.

Furthermore, this compound could serve as a synthetic precursor for more complex probe architectures. The Boc-protected amine and the carboxylic acid provide orthogonal handles for conjugation to fluorophores, quenchers, or other reporter molecules. The solid-phase synthesis of fluorescent probes is a well-established methodology that could be adapted for the incorporation of this compound. nih.gov

Potential Probe Design Strategies:

Probe TypeTarget AnalyteRecognition MoietyReporter Group
Fluorescent ProbeEnzymes recognizing Met(O2)Methionine SulfoneFluorophore (e.g., Coumarin, Fluorescein)
Affinity ProbeProteins with Met(O2) binding pocketsMethionine SulfoneBiotin or other affinity tags
FRET-based SensorConformational changes upon bindingMethionine SulfoneFRET pair (e.g., CouA and YFP) rsc.org

This table outlines potential strategies for the development of novel analytical probes utilizing the unique properties of the methionine sulfone group derived from this compound.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The intersection of nanotechnology and supramolecular chemistry offers exciting opportunities for creating highly organized and functional nanoscale materials. Self-assembling peptides are a cornerstone of this field, and the incorporation of non-canonical amino acids like methionine sulfone can impart novel properties to these systems.

The oxidation of methionine to methionine sulfoxide in amphiphilic peptides has been shown to trigger a gel-to-sol phase transition, demonstrating the potential of methionine's redox chemistry in controlling supramolecular assembly. nih.govacs.org By using this compound, it is possible to create self-assembling peptides with permanently hydrophilic segments, leading to more stable and predictable nanostructures such as nanofibers and nanoparticles.

The ability to rapidly screen large libraries of peptides for self-assembling properties using techniques like the one-bead one-compound (OBOC) method could be applied to libraries containing this compound to identify novel self-assembling sequences with unique morphologies and functions. nih.gov

Potential Applications in Nanotechnology and Supramolecular Chemistry:

Stable Nanocarriers for Drug Delivery: Nanoparticles formed from self-assembling peptides containing methionine sulfone could offer enhanced stability and controlled release of therapeutic agents.

Functional Scaffolds for Tissue Engineering: The incorporation of methionine sulfone into peptide-based hydrogels could be used to tune their mechanical properties and bioactivity.

Components of Biosensors: The specific recognition of methionine sulfone by certain enzymes could be harnessed to create enzyme-responsive nanomaterials for diagnostic applications.

The future of this compound extends far beyond its role as a simple protected amino acid. Its integration into advanced materials, bioconjugates, analytical probes, and nanomaterials promises to open new avenues of research and lead to the development of innovative technologies with broad scientific and biomedical impact.

Q & A

Q. What are the standard synthesis protocols for Boc-Met(O2)-OH, and how can its purity and identity be validated experimentally?

this compound is synthesized via oxidation of Boc-protected methionine (Boc-Met-OH) using agents like hydrogen peroxide or ozone. The reaction is monitored by thin-layer chromatography (TLC) to confirm complete conversion. Purification typically involves recrystallization or reversed-phase HPLC to isolate the sulfoxide derivative. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., chemical shifts for sulfoxide protons at δ 2.6–3.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection (≥98% purity threshold) .

Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what are its advantages over non-oxidized derivatives?

this compound is employed in Boc-SPPS to mitigate oxidation of methionine residues during acidic deprotection steps. The sulfoxide group stabilizes the methionine side chain, preventing unintended side reactions. Post-synthesis, the sulfoxide can be reduced back to methionine using reagents like mercaptoethanol. This approach minimizes peptide degradation and simplifies purification workflows, as oxidized byproducts are avoided during synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in reported oxidation kinetics or purification yields for this compound across studies?

Discrepancies in oxidation rates or yields may arise from variations in solvent polarity, temperature, or oxidizing agent concentration. To resolve contradictions, replicate experiments under standardized conditions (e.g., 0°C in methanol with 1.5 equiv. H₂O₂). Use kinetic studies (UV-Vis monitoring) to establish rate constants. Comparative analysis of purification methods (e.g., column chromatography vs. HPLC) should include recovery efficiency metrics. Meta-analyses of published protocols can identify systematic biases, such as incomplete oxidation or side-product formation .

Q. What experimental strategies can minimize methionine sulfoxide reversion during Boc-SPPS, and how can stability under acidic conditions be quantified?

To prevent reversion, avoid prolonged exposure to reducing agents or UV light during peptide cleavage. Stability assays under trifluoroacetic acid (TFA) deprotection conditions (e.g., 95% TFA for 2 hours) can quantify sulfoxide retention via LC-MS. Alternatively, substitute this compound with norleucine (Boc-Nle-OH), an oxidation-resistant analog, and compare peptide bioactivity to validate functional equivalence .

Q. How do environmental factors (e.g., temperature, light, pH) influence the stability of this compound in long-term storage?

Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) over 6–12 months can assess degradation pathways. Use HPLC-UV to monitor decomposition products, such as Boc-Met-OH (reduction) or sulfone derivatives (over-oxidation). Lyophilization and storage in amber vials at -20°C are recommended to mitigate photolytic and thermal degradation .

Q. What methodologies are optimal for analyzing this compound in complex biological matrices, such as cell lysates or serum?

Solid-phase extraction (SPE) with C18 cartridges preconditions samples for LC-MS/MS analysis. Employ isotopic labeling (e.g., ¹³C-methionine sulfoxide) as an internal standard to correct for matrix effects. Limit of detection (LOD) and quantification (LOQ) should be validated using spike-recovery experiments in relevant biological fluids .

Data Contradiction and Experimental Design

Q. How should researchers reconcile conflicting NMR data for this compound in different solvent systems?

Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl₃) require referencing to internal standards (e.g., TMS) and validation with 2D NMR (COSY, HSQC) to confirm assignments. Cross-laboratory reproducibility studies using identical NMR parameters (e.g., 500 MHz, 298 K) can identify instrumentation biases .

Q. What statistical frameworks are appropriate for analyzing variability in this compound-mediated peptide coupling efficiencies?

Multivariate analysis (ANOVA) can isolate factors like resin type, coupling reagent (DIC/HOBt vs. HATU), and reaction time. Design of experiments (DoE) with response surface methodology optimizes conditions, while Grubbs’ test identifies outliers in yield datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.